molecular formula C11H11NO4 B1354352 Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate CAS No. 24011-61-8

Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate

Cat. No. B1354352
CAS RN: 24011-61-8
M. Wt: 221.21 g/mol
InChI Key: BWBYABMNPWWVQA-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is a chemical compound with the molecular formula C11H11NO4 . It is a white to yellow solid at room temperature .


Synthesis Analysis

The synthesis of Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate has been described in several studies . The synthesis process typically involves a flow chemistry approach, which can yield a variety of substituted compounds .


Molecular Structure Analysis

The molecular structure of Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate consists of a benzoxazine ring attached to an ethyl ester group . The presence of the benzoxazine ring and the ethyl ester group are key features of its molecular structure .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate are complex and can yield a variety of products . The reactions are typically facilitated by the presence of the benzoxazine ring and the ethyl ester group .


Physical And Chemical Properties Analysis

Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is a white to yellow solid at room temperature . It has a molecular weight of 221.21 . The compound is stable under normal conditions .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate and its derivatives have been a focus in synthetic and medicinal chemistry. A significant study by Lin et al. (2016) reported a novel flow chemistry method for synthesizing libraries of these compounds. Notably, certain ester-linked analogues showed high cytotoxicity against various cancer cell lines, suggesting potential as lead compounds for cancer therapy.

Structural and Chemical Analysis

Further chemical insights into these compounds have been provided by studies like the one conducted by Štefanić et al. (2001), which detailed the structural analysis through X-ray and NMR spectroscopy. This research contributes significantly to our understanding of the chemical nature and potential reactivity of these compounds.

New Synthesis Methods

Innovative synthesis methods for these compounds have been explored in various studies. For example, 詹淑婷 (2012) used a novel approach starting from 2-aminophenol, leading to the successful synthesis of various 3,4-dihydro-2H-benzo[1,4]oxazine derivatives.

Potential for Material Science

The compound has also attracted interest in material science. Konstantinova et al. (2020) discussed its use in constructing heteropropellanes, which are of interest for novel materials with unusual physical properties.

Pharmacological Research

In pharmacology, compounds derived from ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate have been studied for various potential therapeutic applications. For instance, Ohno et al. (2006) developed a novel series of derivatives as dual-acting agents to block the TXA2 receptor and activate the PGI2 receptor, showing promise for anti-thrombotic and cardiovascular treatments.

Antimicrobial Properties

Another key area of research is the investigation of antimicrobial properties. A study by Sharma et al. (2017) synthesized a new series of functionalized derivatives, finding several compounds with promising antimicrobial activity, surpassing standard drugs in some cases.

Safety And Hazards

Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is classified as a skin sensitizer . It is recommended to avoid skin contact and to use personal protective equipment when handling this compound .

Future Directions

The future directions for research on Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate could involve further exploration of its synthesis and reactivity . Additionally, more studies are needed to fully understand its mechanism of action .

properties

IUPAC Name

ethyl 3-oxo-4H-1,4-benzoxazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-2-15-11(14)9-10(13)12-7-5-3-4-6-8(7)16-9/h3-6,9H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBYABMNPWWVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate

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